molecular formula C15H12N4O7 B14612765 2,4,6-Trinitrophenol--5,6-dihydroisoquinoline (1/1) CAS No. 60499-00-5

2,4,6-Trinitrophenol--5,6-dihydroisoquinoline (1/1)

Cat. No.: B14612765
CAS No.: 60499-00-5
M. Wt: 360.28 g/mol
InChI Key: BIDQYSMJYFLLFT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by a coupling reaction with 5,6-dihydroisoquinoline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with reaction conditions carefully controlled to prevent over-nitration and decomposition of the product.

Industrial Production Methods

Industrial production of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol–5,6-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,4,6-trinitrophenol.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acid groups.

Major Products Formed

    Oxidation: Formation of dinitrophenol or other oxidized derivatives.

    Reduction: Formation of 2,4,6-triaminophenol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2,4,6-Trinitrophenol–5,6-dihydroisoquinoline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol–5,6-dihydroisoquinoline involves interactions with various molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The 5,6-dihydroisoquinoline moiety can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.

    2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.

    Isoquinoline: A parent compound of 5,6-dihydroisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.

Uniqueness

2,4,6-Trinitrophenol–5,6-dihydroisoquinoline is unique due to the combination of the explosive properties of 2,4,6-trinitrophenol and the biological activity of 5,6-dihydroisoquinoline. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60499-00-5

Molecular Formula

C15H12N4O7

Molecular Weight

360.28 g/mol

IUPAC Name

5,6-dihydroisoquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H

InChI Key

BIDQYSMJYFLLFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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